tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 887580-31-6 . It has a molecular weight of 287.16 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (6-bromo-2-pyridinyl)methylcarbamate . The Inchi Code for this compound is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) .Scientific Research Applications
Chemical Properties and Synthesis
The chemical "tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate" has specific properties and synthesis methods related to its molecular structure. The compound includes a tert-butyl group, a bromopyridinyl group, and a piperidine carboxylate moiety, each contributing to the overall reactivity and potential applications of the molecule in various scientific research areas. However, specific details about the synthesis or properties of this exact compound are not readily available in the provided papers.
Biological Interactions and Applications
While the exact compound "tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate" is not directly mentioned in the literature, compounds with similar structural features have been studied extensively. For instance, tert-butyl compounds and piperidine derivatives often play a significant role in medicinal chemistry and drug design due to their pharmacokinetic properties and ability to interact with biological targets. Bromopyridines are also crucial in cross-coupling reactions and are used extensively in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Given these attributes, the compound may have potential applications in these fields, although specific research focusing on this exact molecule is not detailed in the available documents.
Analytical and Environmental Studies
The compound's tert-butyl and piperidine components are structurally related to various substances that have been the subject of analytical and environmental health studies. For instance, tert-butyl compounds like butylated hydroxytoluene (BHT) are widely used as antioxidants in consumer products, and their human exposure and metabolic fate have been extensively studied (Wang & Kannan, 2019). Similarly, studies on piperidine compounds have focused on their potential biological activities and applications (Langston et al., 1983), (Debboun et al., 2000).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-5-6-12(10-19)11-21-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWFCUZPVIMTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671538 | |
Record name | tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-40-3 | |
Record name | tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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